The compound can be found in various chemical databases, including PubChem and ChemBK, where it is cataloged under the CAS number 179686-38-5. It falls within the broader category of heterocyclic compounds, specifically those that contain nitrogen in their ring structure. These types of compounds are frequently studied for their biological activity and potential therapeutic applications .
The synthesis of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate can be achieved through several methods, often involving the reaction of diazepane derivatives with tert-butyl esters or carbonyl compounds. One common synthetic route involves the following steps:
The reaction can be monitored using techniques such as thin-layer chromatography or nuclear magnetic resonance spectroscopy to ensure the formation of the target compound.
The molecular structure of tert-butyl 3-oxo-1,4-diazepane-1-carboxylate features a diazepane ring that includes:
The canonical SMILES representation for this compound is CC(C)(C)OC(=O)N1CCCNC(=O)C1
, which indicates its structural components in a linear format suitable for computational analysis .
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate can participate in various chemical reactions:
These reactions are typically conducted under standard laboratory conditions with appropriate safety measures due to the potential hazards associated with some reagents .
The mechanism of action for tert-butyl 3-oxo-1,4-diazepane-1-carboxylate is primarily related to its interactions with biological systems:
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate exhibits several notable physical and chemical properties:
Tert-butyl 3-oxo-1,4-diazepane-1-carboxylate has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2